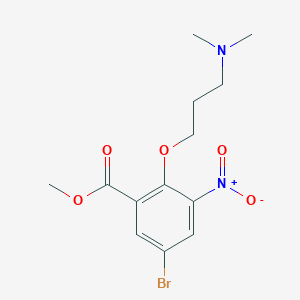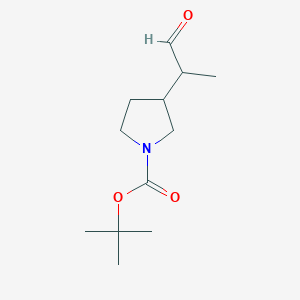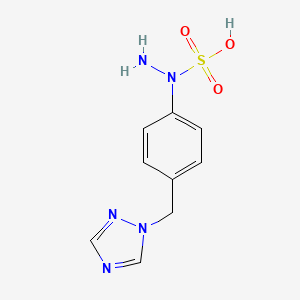
4-(1h-1,2,4-Triazol-1-ylmethyl)phenylhydrazinesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,4-Triazol-1-ylmethyl)phenylhydrazinesulfonic acid is a chemical compound that features a triazole ring, a phenyl group, and a hydrazinesulfonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)phenylhydrazinesulfonic acid typically involves the reaction of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline with sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as sulfuric acid or chlorosulfonic acid. The reaction is usually carried out at temperatures ranging from 0°C to 50°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures high-quality production on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-1,2,4-Triazol-1-ylmethyl)phenylhydrazinesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate; in solvents such as dimethyl sulfoxide or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
4-(1H-1,2,4-Triazol-1-ylmethyl)phenylhydrazinesulfonic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a building block for antifungal and anticancer agents.
Materials Science: This compound is utilized in the synthesis of polymers and advanced materials with specific properties such as conductivity and thermal stability.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(1H-1,2,4-Triazol-1-ylmethyl)phenylhydrazinesulfonic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to therapeutic effects. The triazole ring is known to interact with biological targets, enhancing the compound’s efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline
- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile
- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid
Uniqueness
4-(1H-1,2,4-Triazol-1-ylmethyl)phenylhydrazinesulfonic acid is unique due to its hydrazinesulfonic acid moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C9H11N5O3S |
|---|---|
Poids moléculaire |
269.28 g/mol |
Nom IUPAC |
amino-[4-(1,2,4-triazol-1-ylmethyl)phenyl]sulfamic acid |
InChI |
InChI=1S/C9H11N5O3S/c10-14(18(15,16)17)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2,(H,15,16,17) |
Clé InChI |
OYQWWXVDUONXFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NC=N2)N(N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


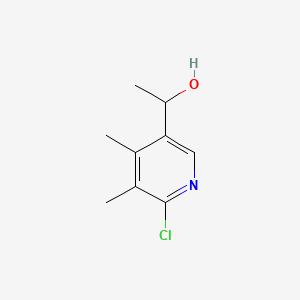

![6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13935091.png)

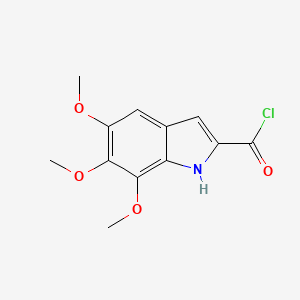
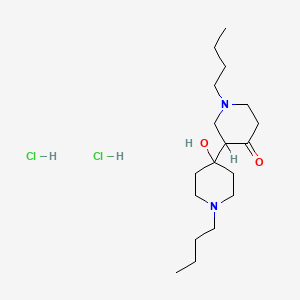
![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)
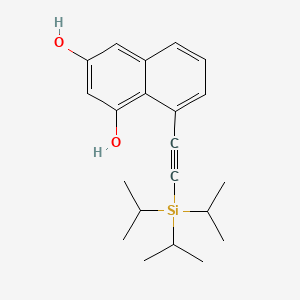

![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)
